N,N,6-trimethyl-2-oxo-2,3-dihydro-1,3-benzothiazole-3-sulfonamide
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Description
Synthesis Analysis
TOS can be synthesized by reacting 2-aminobenzothiazole with dimethyl sulfate and then treating the resulting product with sulfuric acid and sodium nitrite. The reaction mechanism involves the formation of a diazonium intermediate, which then undergoes a coupling reaction with N,N-dimethyl-p-toluidine to produce the final product, TOS.Molecular Structure Analysis
The molecular structure of TOS is represented by the InChI code:1S/C10H12N2O3S2/c1-7-4-5-8-9(6-7)16-10(13)12(8)17(14,15)11(2)3/h4-6H,1-3H3
. The molecular weight of TOS is 272.35 . Physical and Chemical Properties Analysis
TOS is a powder at room temperature . The storage temperature for TOS is room temperature .Safety and Hazards
TOS is classified under the GHS07 hazard class . The hazard statements associated with TOS are H302, H315, H319, and H335 . The precautionary statements associated with TOS are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
N,N,6-trimethyl-2-oxo-1,3-benzothiazole-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-7-4-5-8-9(6-7)16-10(13)12(8)17(14,15)11(2)3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKAUPMNALNEAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)S2)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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